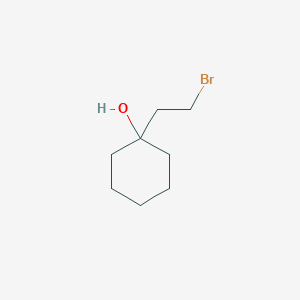

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL

Description

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

1-(2-bromoethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C8H15BrO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-7H2 |

InChI Key |

MPAIFPAUJJNGIB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CCBr)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Protonation : The hydroxyl group on the ethyl chain is protonated by HBr, converting it into a better-leaving group (H₂O⁺).

-

Carbocation Formation : Water departs, generating a secondary carbocation at the ethyl chain’s β-carbon.

-

Nucleophilic Attack : Bromide ion (Br⁻) attacks the carbocation, yielding 1-(2-bromoethyl)cyclohexan-1-ol.

Optimization and Conditions

-

HBr Concentration : 45–48% aqueous HBr ensures sufficient Br⁻ availability.

-

Temperature : Reflux at 70–72°C with benzene as an azeotropic agent removes water, shifting equilibrium toward product formation.

-

Yield : ~70–84% under optimized conditions, comparable to analogous cyclohexanol brominations.

Table 1 : Acid-catalyzed substitution parameters

| Parameter | Value |

|---|---|

| HBr Concentration | 45–48% |

| Temperature | 70–72°C |

| Reaction Time | 4 hours |

| Yield | 70–84% |

Tosylation Followed by Bromide Displacement

This two-step method avoids carbocation rearrangements, making it suitable for stereosensitive syntheses.

Step 1: Tosylation

1-(2-Hydroxyethyl)cyclohexan-1-ol reacts with tosyl chloride (TsCl) in pyridine or dichloromethane, forming the corresponding tosylate.

Step 2: SN2 Displacement

The tosylate undergoes nucleophilic substitution with lithium bromide (LiBr) or sodium bromide (NaBr) in polar aprotic solvents (e.g., DMF):

Advantages

Hydrobromination of 1-Vinylcyclohexan-1-ol

Anti-Markovnikov addition of HBr to alkenes provides direct access to terminal bromides.

Reaction Conditions

Mechanism

-

Radical Formation : Peroxides generate Br radicals.

-

Anti-Markovnikov Addition : Br adds to the less substituted carbon of the vinyl group.

-

Stabilization : The radical intermediate abstracts a hydrogen, forming this compound.

Yield : ~75–82% with optimized initiator ratios.

Grignard Reagent Addition to Cyclohexanone

While less conventional, Grignard reagents derived from 2-bromoethyl halides offer a direct route.

Synthesis of 2-Bromoethylmagnesium Bromide

-

Halide Source : 1,2-Dibromoethane reacts with magnesium in dry THF:

Nucleophilic Addition

Cyclohexanone reacts with the Grignard reagent, followed by acidic workup:

Challenges

-

Reagent Stability : 2-Bromoethyl Grignard reagents are prone to elimination, requiring low temperatures (-20°C).

Comparative Analysis of Methods

Table 2 : Method comparison

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Substitution | 70–84% | Scalable, simple conditions | Carbocation rearrangements |

| Tosylation | 80–88% | High regioselectivity | Multi-step synthesis |

| Hydrobromination | 75–82% | Anti-Markovnikov control | Requires alkene precursor |

| Grignard Addition | 50–65% | Direct C–C bond formation | Low yield, sensitive conditions |

Chemical Reactions Analysis

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL undergoes several types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.

Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different substituents.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-BROMOETHYL)CYCLOHEXAN-1-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-BROMOETHYL)CYCLOHEXAN-1-OL involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison

*Estimated based on bromoethyl hydrophobicity.

†Predicted using substituent contributions.

‡Experimental data for hydrochloride salt.

Physicochemical Properties

Solubility :

- The bromoethyl group in this compound reduces water solubility compared to polar analogs like Tramazoline HCl, which is highly water-soluble due to its ionic hydrochloride salt .

- The carboxylic acid derivative () exhibits higher aqueous solubility at physiological pH due to ionization, contrasting with the neutral hydroxyl group in the target compound .

- Reactivity: The bromoethyl substituent facilitates nucleophilic substitution, whereas the dimethylamino group in ’s compound enhances basicity and participation in acid-base reactions .

Q & A

Q. What are the common synthetic routes for 1-(2-bromoethyl)cyclohexan-1-ol?

A typical synthesis involves cyclohexene oxide derivatives as precursors. For example, a bromoethyl group can be introduced via nucleophilic substitution or radical addition. A method adapted from related bromocyclohexene systems (e.g., ) uses n-Butyllithium in THF at low temperatures (−78°C) to deprotonate intermediates, followed by reaction with alkyl halides or aldehydes (e.g., paraformaldehyde). Post-reaction, the product is isolated via extraction (diethyl ether) and purified by column chromatography (pentane/diethyl ether gradients, ) .

Q. How is this compound purified after synthesis?

Purification often employs flash column chromatography with optimized solvent polarity. For brominated cyclohexanol derivatives, a 4:1 pentane/diethyl ether eluent effectively separates the target compound from unreacted starting materials or side products (e.g., diastereomers). Post-purification, rotary evaporation under reduced pressure yields the pure product, confirmed by thin-layer chromatography (TLC) and spectroscopic methods .

Q. What spectroscopic techniques are critical for characterizing this compound?

- H-NMR : Key signals include the cyclohexanol hydroxyl proton (δ 1.5–2.1 ppm, broad), bromoethyl CH groups (δ 3.4–4.3 ppm), and cyclohexane backbone protons (δ 1.2–2.0 ppm).

- IR Spectroscopy : Confirm hydroxyl (3402 cm), C-Br (668 cm), and C-O (1024 cm) stretches.

- Mass Spectrometry (MS) : DCI-NH detects molecular ion clusters (e.g., m/z 262.2 [M+NH]) and fragmentation patterns .

Advanced Research Questions

Q. How does reaction temperature influence stereochemical outcomes in bromoethylcyclohexanol synthesis?

Low temperatures (−78°C) favor kinetic control , minimizing epimerization of the cyclohexanol stereocenter. For example, in THF with n-Butyllithium, the bromoethyl group adds preferentially to the less sterically hindered face of the cyclohexene oxide intermediate. Elevated temperatures may lead to racemization or competing elimination pathways (e.g., forming cyclohexene byproducts) .

Q. How can researchers resolve contradictions between experimental and computed spectroscopic data?

Discrepancies in C-NMR shifts (e.g., computed vs. observed Cquat signals) often arise from solvent effects or conformational flexibility . For instance, computed InChI/SMILES-derived spectra (e.g., ) assume gas-phase structures, while experimental data reflect solvated states. Use DFT calculations with implicit solvent models (e.g., PCM) to refine predictions. Cross-validate with 2D-NMR (COSY, HSQC) to resolve ambiguous assignments .

Q. What mechanisms explain unexpected by-products during bromoethylcyclohexanol synthesis?

Side reactions include:

- E2 elimination : Competing dehydrohalogenation under basic conditions generates cyclohexene derivatives.

- Radical coupling : Bromine abstraction by n-Butyllithium may form dimeric species.

- Epoxide ring-opening : Residual moisture in THF can hydrolyze intermediates to diols.

Mitigate these by rigorously drying solvents, optimizing stoichiometry, and monitoring reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.